Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate
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Overview
Description
Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including benzimidazole rings, sulfonate groups, and trifluoromethyl groups
Preparation Methods
The synthesis of Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate involves several steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonate and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of benzimidazole rings allows for oxidation reactions, which can lead to the formation of different oxidation states.
Reduction: Reduction reactions can occur at the benzimidazole rings or the sulfonate groups, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups and sulfonate groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate include:
Sodium 3-methyl-2-oxobutanoate: This compound shares some structural similarities but lacks the complex benzimidazole rings and trifluoromethyl groups.
Sodium alpha-ketoisovalerate: Another similar compound with a simpler structure and different functional groups.
Properties
CAS No. |
63815-86-1 |
---|---|
Molecular Formula |
C27H27F6N4NaO6S2 |
Molecular Weight |
704.6 g/mol |
IUPAC Name |
sodium;3-[3-methyl-2-[(E,3E)-3-[1-methyl-3-(3-sulfonatopropyl)-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H28F6N4O6S2.Na/c1-34-20-10-8-18(26(28,29)30)16-22(20)36(12-4-14-44(38,39)40)24(34)6-3-7-25-35(2)21-11-9-19(27(31,32)33)17-23(21)37(25)13-5-15-45(41,42)43;/h3,6-11,16-17H,4-5,12-15H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1 |
InChI Key |
IUNMFJCYRMCJST-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1C2=C(C=C(C=C2)C(F)(F)F)N(/C1=C/C=C/C3=[N+](C4=C(N3CCCS(=O)(=O)[O-])C=C(C=C4)C(F)(F)F)C)CCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N(C1=CC=CC3=[N+](C4=C(N3CCCS(=O)(=O)[O-])C=C(C=C4)C(F)(F)F)C)CCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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